Home > Products > Screening Compounds P56682 > 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide
3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide - 2034443-71-3

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

Catalog Number: EVT-3075404
CAS Number: 2034443-71-3
Molecular Formula: C20H25N5O2
Molecular Weight: 367.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-371,257

Compound Description: L-371,257 is an oxytocin antagonist. []

Relevance: L-371,257 shares a core structure with 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide, particularly the piperidine ring linked to a benzoyl group. Modifications to L-371,257, specifically at its acetylpiperidine terminus, led to the development of compounds with improved pharmacokinetic properties, including the incorporation of pyridine N-oxide groups. [] This suggests that 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide, which also contains a pyridine N-oxide moiety, might be structurally related to L-371,257 and potentially share similar biological activity as an oxytocin antagonist.

L-372,662

Compound Description: L-372,662 is a potent and selective oxytocin antagonist. It exhibits good potency both in vitro (Ki = 4.1 nM, cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in the rat). [] L-372,662 demonstrates excellent oral bioavailability (90% in rats, 96% in dogs) and good aqueous solubility. []

Relevance: L-372,662 represents a key modification of L-371,257, where the acetylpiperidine terminus is replaced with a pyridine N-oxide group. [] This structural change significantly improves pharmacokinetics and oral bioavailability. The structural similarity between L-372,662 and 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide, both featuring a pyridine N-oxide, suggests a potential relationship in their biological activity, particularly as oxytocin antagonists.

QF0104B and QF0108B

Compound Description: QF0104B and QF0108B are conformationally constrained aminobutyrophenone derivatives evaluated for their binding affinities to serotonin 5-HT2A, 5-HT2C, and dopamine D2 receptors. []

Relevance: These compounds share a structural similarity with 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide in terms of their conformationally constrained structure and the presence of heterocyclic rings. The research on QF0104B and QF0108B focuses on developing potential atypical antipsychotics by targeting serotonin and dopamine receptors. [] This suggests that 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide, with its similar structural features, might also exhibit binding affinity for these receptors and potentially possess atypical antipsychotic properties.

7-{[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydroquinazolin-5-one (Compound 15)

Compound Description: Compound 15 is a quinazoline derivative that displays high affinities towards serotonin 5-HT2A and dopamine D2 receptors. [] It shows promise as a potential atypical antipsychotic.

Relevance: This compound is particularly relevant due to its quinazoline moiety, a feature it shares with 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide. The high affinity of compound 15 for serotonin and dopamine receptors suggests that 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide, with its structural similarities, might also interact with these receptors and potentially exhibit atypical antipsychotic properties. []

7-{[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydro-3-methylcinnolin-5-one (Compound 23)

Compound Description: Compound 23 is a cinnoline derivative that exhibits high selectivity for the serotonin 5-HT2C receptor compared to 5-HT2A and dopamine D2 receptors. []

4-(Benzo[b]furan-3-yl)piperidines, 4-(Benzo[b]furan-2-yl)piperidines, and 4-(Benzo[b]thiophen-3-yl)piperidines

Compound Description: These compounds are a series of heterocyclic compounds synthesized and evaluated for their 5-HT2 antagonist activity. []

Overview

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound features a unique structure incorporating a quinazoline ring fused with a piperidine moiety and a pyridine 1-oxide group. Its intricate design suggests potential applications in medicinal chemistry, particularly as a therapeutic agent due to its ability to interact with biological targets.

Source

This compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information on its chemical properties and synthesis methods .

Classification

The compound is classified under heterocyclic compounds, specifically within the subclasses of quinazolines and piperidines. Its structure indicates it may possess pharmacological properties, making it of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide typically involves several key steps:

  1. Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 2-amino benzamide with an appropriate aldehyde under acidic conditions. This step is crucial as it lays the foundation for the subsequent structural modifications.
  2. Piperidine Ring Formation: The quinazoline derivative is then reacted with piperidine in the presence of a catalyst to form the piperidine component. This reaction often requires careful control of temperature and reaction time to ensure optimal yields.
  3. Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group onto the piperidine nitrogen. This can be achieved through acylation reactions using suitable acyl chlorides or anhydrides.
  4. Formation of Pyridine 1-Oxide: Finally, the pyridine ring is oxidized to form pyridine 1-oxide, which may involve using oxidizing agents like hydrogen peroxide or other mild oxidants.

Technical Details

The synthetic route may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Optimization of reaction conditions (temperature, solvent choice, and catalyst type) is essential for improving yield and purity in industrial applications.

Molecular Structure Analysis

Structure

The molecular structure of 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide can be represented by its IUPAC name and molecular formula. The compound's structure features:

  • A quinazoline ring which provides aromatic stability.
  • A piperidine ring that contributes to its basicity and potential interactions with biological targets.
  • A carbamoyl group attached to the piperidine nitrogen which enhances solubility and reactivity.

The molecular formula can be denoted as C19H24N4OC_{19}H_{24}N_{4}O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .

Chemical Reactions Analysis

Reactions

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions:

  1. Nucleophilic Substitution: The piperidinyl nitrogen can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation Reactions: The pyridine component can be further oxidized under specific conditions to enhance its reactivity.
  3. Reduction Reactions: The compound may also participate in reduction reactions that alter functional groups on the quinazoline or piperidine rings.

Technical Details

Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents such as potassium permanganate for oxidation processes .

Mechanism of Action

Process

The mechanism of action for 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide involves binding to specific molecular targets within biological systems. It is known to inhibit certain enzymes or receptors that play critical roles in various biochemical pathways.

Data

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide include:

  • Molecular Weight: Approximately C19H24N4OC_{19}H_{24}N_{4}O.

Chemical Properties

Chemical properties involve its solubility in various solvents (e.g., water, ethanol), stability under different pH conditions, and reactivity towards nucleophiles and electrophiles.

Relevant analyses include:

PropertyValue
Molecular Weight324.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

These properties are essential for understanding how this compound behaves in biological systems and during synthesis .

Applications

Scientific Uses

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  2. Biochemical Research: Investigating enzyme inhibition mechanisms or cellular signaling pathways.
  3. Material Science: Exploring its utility in developing novel materials based on its chemical structure.

Properties

CAS Number

2034443-71-3

Product Name

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide

Molecular Formula

C20H25N5O2

Molecular Weight

367.453

InChI

InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26)

InChI Key

BGKXBWVOYVVSMX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.